molecular formula C14H11FO3 B6397785 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid CAS No. 1261892-84-5

2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid

Cat. No.: B6397785
CAS No.: 1261892-84-5
M. Wt: 246.23 g/mol
InChI Key: CPENFCJABKJKDM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid is a fluorinated benzoic acid derivative This compound is characterized by the presence of a fluorine atom at the second position and a hydroxymethylphenyl group at the fifth position on the benzoic acid ring

Properties

IUPAC Name

2-fluoro-5-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENFCJABKJKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689108
Record name 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-84-5
Record name 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-hydroxymethylbenzene.

    Reaction Conditions: The reaction involves the use of appropriate reagents and catalysts under controlled conditions. For instance, a Friedel-Crafts acylation reaction can be employed to introduce the hydroxymethylphenyl group onto the benzoic acid ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 2-Fluoro-5-(4-carboxyphenyl)benzoic acid.

    Reduction: Formation of 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid derivatives with modified functional groups.

    Substitution: Formation of substituted benzoic acid derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid involves its interaction with molecular targets and pathways. The presence of the fluorine atom and hydroxymethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)benzoic acid
  • 4-Fluoro-2-(hydroxymethyl)benzoic acid
  • 2-Fluoro-5-(4-methylphenyl)benzoic acid

Comparison:

  • Structural Differences: The position of the fluorine atom and hydroxymethyl group varies among these compounds, leading to differences in their chemical properties and reactivity.
  • Unique Properties: 2-Fluoro-5-(4-hydroxymethylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its interactions with biological targets and its potential applications in research and industry.

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